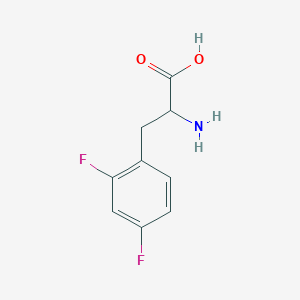

2-amino-3-(2,4-difluorophenyl)propanoic Acid

Description

2-Amino-3-(2,4-difluorophenyl)propanoic acid is a fluorinated non-proteinogenic amino acid characterized by a propanoic acid backbone with an amino group at the α-position and a 2,4-difluorophenyl substituent at the β-position. Its molecular formula is C₁₁H₁₁F₂NO₃ (MW: 243.21 g/mol), and its CAS number is 266360-54-7 . The compound exists in enantiomeric forms, including (R)- and (S)-configurations, with the (R)-enantiomer being commercially available for biochemical research . The fluorine atoms at the 2- and 4-positions of the phenyl ring enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in protease inhibitor design .

Properties

IUPAC Name |

2-amino-3-(2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFLPVKMPDEMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371794 | |

| Record name | 2,4-Difluoro-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32133-35-0 | |

| Record name | 2,4-Difluoro-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32133-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2,4-difluorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2,4-difluorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-(2,4-difluorophenyl)propanoic acid is being investigated for its potential therapeutic effects, particularly in:

- Anti-inflammatory Activities : Studies suggest that this compound may inhibit specific inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Properties : Research indicates that it can modulate cellular signaling pathways associated with cancer progression, potentially leading to novel anticancer therapies.

Biochemical Research

In biochemistry, this compound is studied for its role in enzyme inhibition and protein interactions:

- Enzyme Interaction Studies : The compound has been shown to bind to specific enzymes, altering their activity. For instance, it can act as an inhibitor for certain kinases involved in cancer cell proliferation.

- Cellular Effects : Experimental data indicate that treatment with this compound can lead to changes in gene expression patterns related to inflammation and cancer pathways.

Material Science

The unique fluorinated structure of this compound makes it valuable in:

- Development of Novel Materials : Its chemical properties are exploited in creating advanced materials with specific functionalities, such as enhanced thermal stability or improved mechanical properties.

Enzyme Interaction Study

Mechanism of Action

The mechanism of action of 2-amino-3-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to modulation of biological pathways. This compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Table 1: Key Properties of Fluorinated Amino Acids

Key Observations :

- Electronic Effects : The 2,4-difluoro substitution reduces steric hindrance compared to 3,4-difluoro derivatives (e.g., 3,4-Difluoro-L-phenylalanine), favoring interactions with hydrophobic enzyme pockets .

- Biological Activity : Unlike the tyrosine-derived 3-fluoro-4-hydroxyphenyl analog (), the 2,4-difluoro compound lacks a hydroxyl group, which may limit its role in redox processes but enhance stability under physiological conditions .

Heterocyclic and Functionalized Analogs

Table 2: Comparison with Heterocyclic Derivatives

Key Observations :

- Reactivity: The oxazole-containing analog () exhibits higher molecular weight (253.20 vs. 243.21) and altered electronic properties due to the heterocyclic ring, making it suitable as a synthetic intermediate rather than a direct amino acid mimic .

- Functionalization: Dansylalanine () shares the α-amino acid core but incorporates a fluorescent dansyl group, enabling real-time protein folding studies—a feature absent in the non-fluorescent 2,4-difluoro compound .

Neuroactive and Toxicological Counterparts

Table 3: Neuroactive Amino Acid Comparison

Key Observations :

- Metabolic Stability : Fluorination in the 2,4-difluoro compound likely reduces metabolic degradation compared to BMAA, which has a short plasma half-life (t₁/₂ ~1 day) .

Biological Activity

2-Amino-3-(2,4-difluorophenyl)propanoic acid is an amino acid derivative notable for its unique structure, which includes two fluorine atoms on the phenyl ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein interactions. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 201.17 g/mol. The presence of fluorine atoms significantly alters the compound's reactivity and biological interactions compared to similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor.

- Protein Interactions : It may modulate the activity of specific proteins, influencing cellular processes such as signaling pathways and gene expression.

- Therapeutic Potential : Preliminary studies suggest anti-inflammatory and anticancer properties, although detailed mechanisms remain to be elucidated.

While specific mechanisms of action for this compound are still under investigation, it is believed to target key enzymes and receptors involved in various biochemical pathways:

- Carbonic Anhydrase Inhibition : Similar compounds have been known to inhibit carbonic anhydrase, suggesting a potential pathway for this compound as well.

- Modulation of Signaling Pathways : The compound may influence pathways related to cell growth and differentiation.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Utilization of readily available amino acids and fluorinated phenyl derivatives.

- Catalytic Reactions : Employing palladium-catalyzed reactions or enzymatic methods for the formation of the desired product.

- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly used to achieve high purity levels.

Synthesis Example

A notable method includes the Suzuki cross-coupling reaction involving aryl halides and boronic acids, which yields high enantiomeric excess in the final product.

Case Studies

Several studies have explored the biological activity of this compound:

- Enzyme Interaction Study :

-

Cellular Effects :

- Research indicated that treatment with this compound led to altered gene expression patterns associated with inflammation and cancer pathways in vitro.

Research Findings

Recent findings highlight the diverse applications of this compound in scientific research:

- Medicinal Chemistry : Investigated for its potential as a scaffold for developing new therapeutics targeting metabolic diseases.

- Biochemical Analysis : Demonstrated influence on cellular signaling pathways, suggesting a role in modulating cellular responses to external stimuli.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.